molecular formula C10H17F3N2O2 B13241555 N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide

N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide

Cat. No.: B13241555
M. Wt: 254.25 g/mol
InChI Key: CXLNFOLAGFKKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide is a synthetic acetamide derivative featuring a Weinreb amide moiety (N-methoxy-N-methyl group) and a 2-(trifluoromethyl)piperidin-3-yl substituent. The Weinreb amide group is widely utilized in organic synthesis for ketone formation, while the trifluoromethyl-piperidine scaffold enhances metabolic stability and lipophilicity, making the compound of interest in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

N-methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C10H17F3N2O2/c1-15(17-2)8(16)6-7-4-3-5-14-9(7)10(11,12)13/h7,9,14H,3-6H2,1-2H3

InChI Key

CXLNFOLAGFKKPR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1CCCNC1C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with methoxyamine and methyl iodide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Activity Comparison with Indolin-3-ylidene Acetamide Derivatives

highlights acetamide derivatives with indolin-3-ylidene cores and varying substituents. Key comparisons include:

Compound Name log1/IC50 Key Substituents Activity Notes Reference
(E)-N-(naphthalen-2-yl)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide 5.172 Quinolin-6-ylmethyl, naphthalen-2-yl Moderate activity
(E)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide 5.849 Trifluoromethylphenyl Improved activity vs. non-CF3
N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide 6.992 Trifluoromethylpiperidine, Weinreb amide Highest activity

Key Insights :

  • The trifluoromethyl group enhances activity, as seen in compound 50 (log1/IC50 = 5.849) vs. non-CF3 analogs .
  • The piperidine ring in the target compound likely provides conformational rigidity, improving receptor binding compared to planar indolin-3-ylidene cores.

Comparison with Benzothiazole Acetamide Derivatives

describes N-(benzothiazole-2-yl)acetamides with trifluoromethyl or trifluoromethoxy groups:

Compound Name Key Substituents Potential Applications Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, phenyl Antimicrobial agents
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-TMP)acetamide Trifluoromethoxy, trimethoxyphenyl Anticancer candidates
Target Compound Trifluoromethylpiperidine, Weinreb amide Drug discovery (e.g., kinase inhibitors)

Key Insights :

  • Benzothiazole derivatives rely on aromatic stacking for activity, whereas the target compound’s piperidine may engage in hydrogen bonding or electrostatic interactions.

Pharmacokinetic Comparison with Piperidine-Containing Analogs

and highlight piperidine-based acetamides with fluorinated substituents:

Compound Name Key Features Pharmacokinetic Notes Reference
N-(2,2-difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide Difluoroethyl, trifluoroacetamide High lipophilicity, metabolic stability
N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide Sulfonylpiperidine, pyridinylmethyl Potential CNS penetration
Target Compound Weinreb amide, trifluoromethylpiperidine Enhanced solubility and stability

Key Insights :

  • The Weinreb amide in the target compound may reduce off-target interactions compared to sulfonyl groups in ’s compound.
  • Fluorine atoms in both compounds improve membrane permeability, but the trifluoromethylpiperidine offers steric bulk for selective binding.

Functional Group Analysis Against Orexin Receptor Antagonists

discusses EMPA, an orexin receptor antagonist with a pyridine-sulfonyl-acetamide structure:

Compound Name Key Substituents Target Specificity Reference
N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) Sulfonyl, pyridine, methoxy Selective OX2 antagonist
Target Compound Piperidine, Weinreb amide Not an orexin antagonist

Key Insights :

  • The absence of sulfonyl groups in the target compound may reduce cytotoxicity risks associated with EMPA.
  • Piperidine’s flexibility vs. pyridine’s rigidity could influence binding pocket accommodation.

Biological Activity

N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H12F3N3OC_{10}H_{12}F_3N_3O. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of the methoxy and methyl groups also contributes to its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have been shown to inhibit specific enzymes and receptors, leading to therapeutic effects in various disease models.

  • Inhibition of Glycine Transporters : Research indicates that related compounds can act as inhibitors of glycine transporters (GlyT1), which are implicated in neurological disorders. Inhibition of GlyT1 can enhance synaptic transmission and has potential applications in treating conditions such as schizophrenia and depression .
  • Antiparasitic Activity : Compounds containing the trifluoromethyl group have demonstrated antiparasitic properties. Studies show that modifications to the molecular structure can lead to improved potency against parasites by affecting their metabolic pathways and resistance mechanisms .

1. Antiparasitic Efficacy

A study evaluated the antiparasitic activity of a series of compounds similar to this compound against Plasmodium falciparum, the causative agent of malaria. The results indicated that structural modifications significantly influenced potency, with certain derivatives exhibiting an EC50 value as low as 0.010 μM, demonstrating strong activity against resistant strains .

2. GlyT1 Inhibition

In another study focused on GlyT1 inhibition, derivatives of piperidine were synthesized and tested for their inhibitory effects on glycine transporters. The introduction of a trifluoromethyl group was found to enhance the inhibitory activity significantly compared to non-fluorinated analogs, indicating that this compound could have similar effects .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityEC50 (μM)Mechanism
This compoundAntiparasitic Activity0.010Inhibition of metabolic pathways
Related Piperidine DerivativeGlyT1 Inhibition0.025Inhibition of glycine transporter

Table 2: Structural Modifications and Their Effects

Modification TypeImpact on ActivityReference
Trifluoromethyl GroupIncreased potency
Methoxy GroupEnhanced solubility
N-Methyl SubstitutionRequired for activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.